molecular formula C20H16ClN3O2S2 B2861730 N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111026-27-7

N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Numéro de catalogue B2861730
Numéro CAS: 1111026-27-7
Poids moléculaire: 429.94
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O2S2 and its molecular weight is 429.94. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They act as inhibitors of various kinases involved in tumor growth and proliferation. For instance, compounds like erlotinib and gefitinib, which are quinazoline derivatives, are approved for treating lung and pancreatic cancers . The specific compound may similarly exhibit anticancer activity by interfering with cell signaling pathways.

Antibacterial Agents

The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazoline derivatives have shown promise as antibacterial agents due to their ability to inhibit bacterial growth and proliferation . The compound’s potential antibacterial activity could be explored further to develop novel treatments for resistant bacterial infections.

Antifungal Applications

Quinazolines and their derivatives have demonstrated significant antifungal activity. This makes them valuable in the research and development of new antifungal drugs, especially in the face of rising antifungal resistance . The compound’s structure could be optimized to enhance its efficacy against fungal pathogens.

Anti-inflammatory Properties

Quinazoline derivatives are known to possess anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases . The compound could be investigated for its potential to reduce inflammation in various disease models.

Anticonvulsant Effects

Research has indicated that quinazoline derivatives can have anticonvulsant effects, which are useful in the treatment of epilepsy and other seizure disorders . The compound’s efficacy as an anticonvulsant could be an area of interest for neurological research.

Antiviral Research

Quinazoline derivatives have been explored for their antiviral activities, including against HIV . The compound could be part of studies aimed at discovering new antiviral drugs that can inhibit viral replication or entry into host cells.

Antitubercular Activity

Given the structural similarity to other quinazoline derivatives that have shown antitubercular activity, this compound could be a candidate for developing new treatments against tuberculosis .

Antioxidant Potential

Quinazolines have also been associated with antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases . The compound’s antioxidant capacity could be quantified and utilized in various therapeutic contexts.

Propriétés

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S2/c1-11-2-7-15-14(10-11)18(25)23-17-16(28-20(27)24(15)17)19(26)22-9-8-12-3-5-13(21)6-4-12/h2-7,10H,8-9H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCIZTUZIAXNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCCC4=CC=C(C=C4)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.